Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Synthesis and Mechanistic Evaluation of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid: A Comprehensive Technical Guide
Executive Summary
1,5-Diarylpyrazole-3-carboxylic acids and their 1,3-diaryl-5-carboxylic acid regioisomers are privileged scaffolds in modern drug discovery, frequently utilized in the development of cannabinoid (CB1) receptor antagonists, COX-2 inhibitors, and antimicrobial agents[1]. The target molecule, 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid (CAS: 618102-06-0)[2], presents a specific synthetic challenge: ensuring strict regiocontrol during the cyclocondensation of its diketoester precursor. This whitepaper provides a field-proven, self-validating methodology for the synthesis of this compound, detailing the causality behind enolate chemistry, regioselective Knorr-type pyrazole cyclization, and final saponification[3].
Retrosynthetic Analysis & Pathway Design
The construction of the 1,3,5-trisubstituted pyrazole core is most reliably achieved via a [3+2] cyclocondensation strategy[1]. Retrosynthetic disconnection of the pyrazole ring reveals two primary precursors: an arylhydrazine (phenylhydrazine) and a 1,3-dicarbonyl compound (ethyl 4-(p-tolyl)-2,4-dioxobutanoate). The 1,3-diketoester is further disconnected via a Claisen condensation into 4'-methylacetophenone and diethyl oxalate.
Caption: Retrosynthetic disconnection of 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid.
Stage 1: Claisen Condensation (Formation of the 1,3-Diketoester)
Mechanistic Rationale: The synthesis begins with the generation of a kinetic enolate. Sodium ethoxide (NaOEt) is used to deprotonate the alpha-methyl group of 4'-methylacetophenone. The reaction is initiated at 0 °C to suppress self-condensation (aldol addition) of the acetophenone. The highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. Subsequent elimination of an ethoxide leaving group yields ethyl 4-(p-tolyl)-2,4-dioxobutanoate.
Protocol:
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Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend Sodium ethoxide (1.2 equiv, 120 mmol) in anhydrous ethanol (150 mL).
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Enolization: Cool the suspension to 0 °C using an ice-water bath. Add 4'-methylacetophenone (1.0 equiv, 100 mmol) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.
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Condensation: Add diethyl oxalate (1.1 equiv, 110 mmol) dropwise. The solution will transition to a deep yellow/orange hue, indicating the formation of the diketoester enolate.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
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Validation (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the acetophenone spot (UV active) confirms completion.
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Workup: Quench the reaction by pouring it into 300 mL of ice-cold 1M HCl (acidification is crucial to protonate the diketoester enolate, precipitating the neutral product). Extract with ethyl acetate (3 x 100 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Stage 2: Regioselective Cyclocondensation
Mechanistic Rationale: The reaction of arylhydrazines with 1,3-diketoesters presents a regioselectivity challenge[1]. The 1,3-diketoester possesses two electrophilic centers: C2 (adjacent to the ester) and C4 (adjacent to the p-tolyl group). The terminal amine (-NH₂) of phenylhydrazine is strictly more nucleophilic than the internal secondary amine (-NH-). Because the C2 carbonyl is highly electron-deficient due to the adjacent electron-withdrawing ester group, the terminal -NH₂ preferentially attacks C2. This forms a hydrazone intermediate, which undergoes intramolecular cyclization via attack of the internal -NH- on the C4 carbonyl. Acid catalysis (glacial acetic acid) is required to activate the carbonyls and drive the final dehydration/aromatization step[4].
Caption: Mechanistic pathway detailing the regioselective cyclocondensation.
Protocol:
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Preparation: Dissolve the crude ethyl 4-(p-tolyl)-2,4-dioxobutanoate (approx. 80 mmol) in 100 mL of glacial acetic acid.
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Addition: Add phenylhydrazine (1.05 equiv, 84 mmol) dropwise at room temperature. (Caution: Phenylhydrazine is toxic; handle strictly in a fume hood.)
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Cyclization: Equip the flask with a reflux condenser and heat to 118 °C (reflux) for 3 hours.
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Validation (IPC): Perform LC-MS analysis. The target mass for the ester intermediate [M+H]⁺ is 307.1.
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Workup: Cool the mixture to room temperature and pour into 400 mL of crushed ice. The ester will precipitate as a solid. Filter under vacuum, wash extensively with cold water to remove residual acetic acid, and dry.
Stage 3: Saponification and Isolation
Mechanistic Rationale: The final step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid[5]. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which collapses to expel the ethoxide leaving group. The resulting carboxylate salt is highly water-soluble, allowing for the extraction of organic impurities. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the highly pure 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid[5].
Protocol:
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Hydrolysis: Suspend the ester (approx. 60 mmol) in a mixture of Ethanol (50 mL) and Water (50 mL). Add Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (2.5 equiv, 150 mmol).
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Heating: Stir the reaction mixture at 50 °C for 2 hours. The suspension will gradually clear as the water-soluble carboxylate salt forms.
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Validation (IPC): HPLC monitoring is recommended to ensure complete consumption of the ester peak[5].
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Purification: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous layer with Dichloromethane (2 x 50 mL) to remove unreacted organic impurities. Discard the organic layer.
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Acidification: Cool the aqueous phase to 0 °C and carefully acidify with 1M HCl until the pH drops below 3. A dense white/off-white precipitate will form immediately[5].
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Isolation: Collect the solid by vacuum filtration, wash with cold distilled water, and dry under high vacuum at 45 °C for 12 hours.
Quantitative Data & Analytical Characterization
To ensure reproducibility and facilitate scale-up, the following quantitative benchmarks and expected analytical parameters are provided.
| Parameter | Stage 1: Claisen Condensation | Stage 2: Cyclocondensation | Stage 3: Saponification |
| Target Intermediate | Ethyl 4-(p-tolyl)-2,4-dioxobutanoate | Ethyl 1-phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate | 1-Phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid |
| Typical Yield | 78 - 85% | 70 - 75% | 92 - 96% |
| Reaction Time | 12 hours | 3 hours | 2 hours |
| Temperature | 0 °C → 25 °C | 118 °C (Reflux) | 50 °C |
| Expected MS [M+H]⁺ | 235.1 | 307.1 | 279.1 |
| Purification Method | Acidic Workup / Extraction | Precipitation in Ice Water | Acid-Base Precipitation (pH < 3) |
References
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. National Center for Biotechnology Information (NIH). Available at: 1
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1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook. Available at: 5
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Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1. Smolecule. Available at: 3
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1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS 618102-06-0). ChemicalBook. Available at: 2
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: 4
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 618102-06-0 [m.chemicalbook.com]
- 3. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
